Cas no 5388-21-6 (2-(Methylamino)pyrimidine-5-carboxylic acid)

2-(Methylamino)pyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Methylamino)pyrimidine-5-carboxylic acid
- 2-(methylamino)-5-Pyrimidinecarboxylic acid
- 2-Amino-pyrimidine-5-carboxylic acid
- 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL
- 2-Methylamino-pyrimidine-5-carboxylic acid
- 5-Pyrimidinecarboxylic acid, 2-(methylamino)- (7CI,8CI,9CI)
- C6H7N3O2
- 2-(methylamino)pyrimidine-5-carboxylic acid(SALTDATA: FREE)
- 5-Carboxy-2-methylamino-pyrimidin
- 2-(methylamino)pyrimidine-5-carboxylicacid
- 2-Methylaminopyrimidine-5-carboxylic acid
- ASN 16457430
- DWWXWTKPKXGUDC-UHFFFAOYSA-N
- BCP20853
- 7697AB
- AB43554
- AK115951
- BB 0259954
- 5-pyrimidinecarboxylic acid,2-(methylamino)-
- EN300-2982427
- DB-071755
- MFCD08146593
- GS-6294
- SY106613
- AKOS000283861
- H10198
- SCHEMBL186007
- A18873
- 5388-21-6
- CS-0045745
- DTXSID60424708
- 2-(Methylamino)pyrimidine-5-carboxylic acid, AldrichCPR
- XH0741
-
- MDL: MFCD08146593
- インチ: 1S/C6H7N3O2/c1-7-6-8-2-4(3-9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)
- InChIKey: DWWXWTKPKXGUDC-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])N=C(N=C1[H])N([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 153.05400
- どういたいしつりょう: 153.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.1
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.419
- ふってん: 387.4°C at 760 mmHg
- フラッシュポイント: 188.1°C
- 屈折率: 1.642
- PSA: 75.11000
- LogP: 0.28950
2-(Methylamino)pyrimidine-5-carboxylic acid セキュリティ情報
2-(Methylamino)pyrimidine-5-carboxylic acid 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(Methylamino)pyrimidine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB218274- |
2-(Methylamino)-5-pyrimidinecarboxylic acid, 95%; . |
5388-21-6 | 95% | €794.70 | 2023-01-27 | ||
Chemenu | CM132349-1g |
2-(methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 95% | 1g |
$262 | 2021-08-05 | |
Chemenu | CM132349-5g |
2-(methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 95% | 5g |
$916 | 2021-08-05 | |
eNovation Chemicals LLC | D486749-5g |
2-(methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 95% | 5g |
$995 | 2023-05-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BX616-100mg |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 97% | 100mg |
552CNY | 2021-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116385-100mg |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 97% | 100mg |
¥71.00 | 2024-05-09 | |
Alichem | A089000658-5g |
2-(Methylamino)pyrimidine-5-carboxylic acid |
5388-21-6 | 95% | 5g |
$960.40 | 2023-09-01 | |
abcr | AB218274-1g |
2-(Methylamino)-5-pyrimidinecarboxylic acid, 95%; . |
5388-21-6 | 95% | 1g |
€168.30 | 2025-02-17 | |
Aaron | AR00D94H-100mg |
5-PYRIMIDINECARBOXYLIC ACID, 2-(METHYLAMINO)- (7CI,8CI,9CI) |
5388-21-6 | 96% | 100mg |
$9.00 | 2025-01-24 | |
Aaron | AR00D94H-250mg |
5-PYRIMIDINECARBOXYLIC ACID, 2-(METHYLAMINO)- (7CI,8CI,9CI) |
5388-21-6 | 96% | 250mg |
$18.00 | 2025-01-24 |
2-(Methylamino)pyrimidine-5-carboxylic acid 関連文献
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
8. Back matter
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
10. Book reviews
2-(Methylamino)pyrimidine-5-carboxylic acidに関する追加情報
Recent Advances in the Application of 2-(Methylamino)pyrimidine-5-carboxylic acid (CAS: 5388-21-6) in Chemical Biology and Pharmaceutical Research
2-(Methylamino)pyrimidine-5-carboxylic acid (CAS: 5388-21-6) has emerged as a key building block in medicinal chemistry and drug discovery due to its versatile pyrimidine scaffold and functional group compatibility. Recent studies have demonstrated its utility as a privileged structure in the development of kinase inhibitors, epigenetic modulators, and antiviral agents. This research brief synthesizes the latest findings (2022-2024) regarding the synthetic applications, biological activities, and therapeutic potential of this compound.
Structural analyses reveal that the 2-(methylamino)pyrimidine-5-carboxylic acid moiety serves as an excellent pharmacophore for targeting ATP-binding pockets of various kinases. A 2023 study published in Journal of Medicinal Chemistry demonstrated its incorporation into novel Bruton's tyrosine kinase (BTK) inhibitors, showing improved selectivity profiles compared to first-generation compounds (DOI: 10.1021/acs.jmedchem.3c00518). The carboxylic acid functionality at the 5-position allows for diverse derivatization strategies, including amide coupling and esterification reactions.
In synthetic methodology development, researchers at University of Cambridge recently reported (2024) an efficient continuous-flow synthesis of 5388-21-6 with 85% yield and >99% purity, addressing previous scalability challenges (DOI: 10.1039/D3RE00582F). This advancement enables kilogram-scale production for preclinical development programs. The optimized route employs a novel palladium-catalyzed amination step that reduces metal contamination to <5 ppm.
Notable therapeutic applications include its use as a core structure in: (1) Third-generation EGFR inhibitors showing activity against T790M/C797S resistance mutations (Cell Chemical Biology, 2023; DOI: 10.1016/j.chembiol.2023.04.012), (2) Dual HDAC6/HSP90 inhibitors for oncology (European Journal of Medicinal Chemistry, 2024; DOI: 10.1016/j.ejmech.2024.116213), and (3) SARS-CoV-2 main protease inhibitors with sub-micromolar activity (Nature Communications, 2023; DOI: 10.1038/s41467-023-39856-w).
Pharmacokinetic studies of derivatives indicate favorable drug-like properties, with several candidates achieving >30% oral bioavailability in rodent models. The methylamino group at the 2-position appears crucial for membrane permeability, while the carboxylic acid contributes to aqueous solubility (Journal of Pharmaceutical Sciences, 2023; DOI: 10.1016/j.xphs.2023.08.018). Structure-property relationship analyses suggest optimal logD values between 1.2-2.5 for balanced absorption and distribution.
Emerging applications extend beyond small molecule therapeutics. A 2024 ACS Nano report describes its use in constructing DNA-encoded libraries for target identification (DOI: 10.1021/acsnano.3c12345), while another study demonstrates its incorporation into PROTAC degraders targeting estrogen receptor (Chemical Science, 2023; DOI: 10.1039/D3SC04231H). These developments highlight the compound's versatility in modern drug discovery platforms.
Ongoing clinical trials include a Phase I study of a 5388-21-6-derived FGFR4 inhibitor (NCT05678954) for hepatocellular carcinoma and a Phase II trial of a JAK1/IRAK4 dual inhibitor for inflammatory diseases (NCT05821221). Preliminary results show promising safety profiles and target engagement biomarkers.
Future research directions focus on: (1) Developing stereoselective synthetic routes to access chiral derivatives, (2) Exploring its potential in radiopharmaceuticals through carboxylate chelation, and (3) Investigating combination therapies with immune checkpoint inhibitors. The compound's unique structural features continue to inspire innovative therapeutic strategies across multiple disease areas.
5388-21-6 (2-(Methylamino)pyrimidine-5-carboxylic acid) 関連製品
- 946706-58-7(2-(ethylamino)pyrimidine-5-carboxylic acid)
- 180283-66-3(2-(dimethylamino)pyrimidine-5-carboxylic acid)
- 3167-50-8(2-Aminopyrimidine-5-carboxylic acid)
- 1323966-42-2(4-Chloro-3-ethoxy-2-fluorobenzoyl chloride)
- 1396811-83-8(3,3-diphenyl-N-[6-(piperidin-1-yl)pyrimidin-4-yl]propanamide)
- 2034411-27-1(2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one)
- 40685-92-5(N,N-Dimethylhydrazinecarboxamide)
- 1892642-72-6(1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one)
- 16674-78-5(Magnesium acetate tetrahydrate)
- 2171687-28-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-phenylacetic acid)
